REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1CCC(=O)CC1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH:15]1[CH2:19]CCC1.C[C:21]1[CH:22]=[CH:23][C:24]([S:27](O)(=O)=O)=[CH:25]C=1.C([NH2:34])(=O)C>C1CCCCC1.O>[C:1]([O:5][C:6]([N:8]1[CH2:21][CH2:22][C:23]2[N:34]=[C:19]([NH2:15])[S:27][C:24]=2[CH2:25]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was collected (5 h)
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oily brown residue
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 25 mL of anhydrous MeOH
|
Type
|
ADDITION
|
Details
|
To this mixture was added S(0) (2.40 g)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in and ice bath
|
Type
|
FILTRATION
|
Details
|
Filtered the material
|
Type
|
WASH
|
Details
|
washed with cold MeOH
|
Type
|
CUSTOM
|
Details
|
to give 10.04 g
|
Type
|
CUSTOM
|
Details
|
, 3.64 g, was collected
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N=C(S2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |